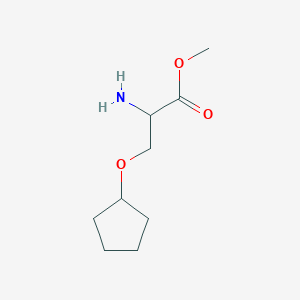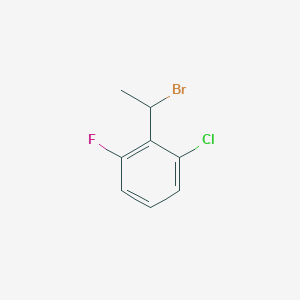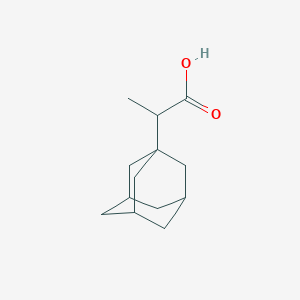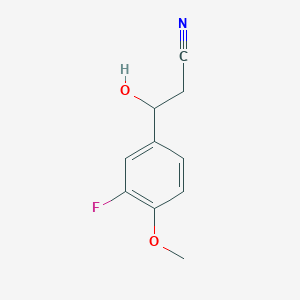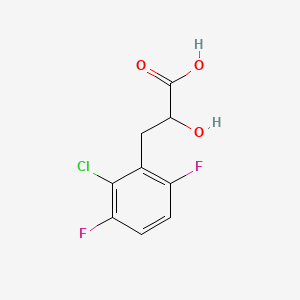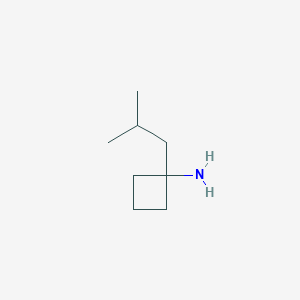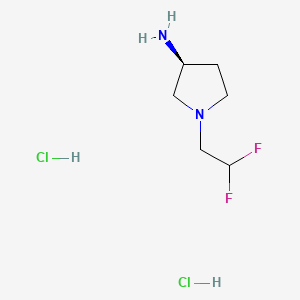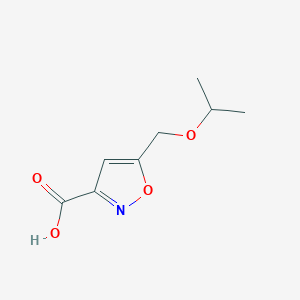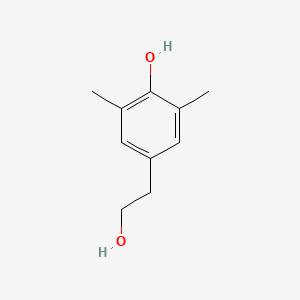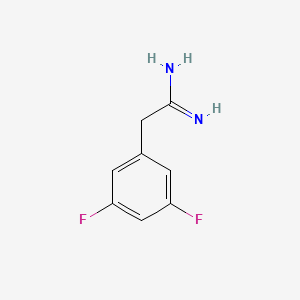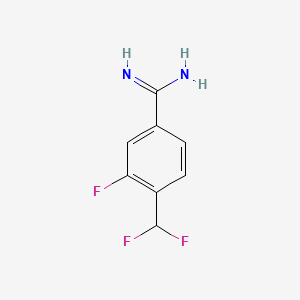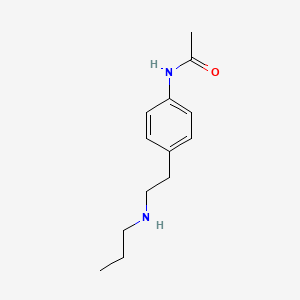
2-(4-Isopropylphenyl)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C16H22O It is a cycloheptanone derivative where a phenyl group substituted with an isopropyl group is attached to the cycloheptanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cycloheptanone is reacted with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of cycloheptanol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Isopropylphenyl)cycloheptan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)cycloheptan-1-one: Similar structure with a methyl group instead of an isopropyl group.
2-(4-Ethylphenyl)cycloheptan-1-one: Similar structure with an ethyl group instead of an isopropyl group.
2-(4-Propylphenyl)cycloheptan-1-one: Similar structure with a propyl group instead of an isopropyl group.
Uniqueness
2-(4-Isopropylphenyl)cycloheptan-1-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H22O |
|---|---|
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-(4-propan-2-ylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C16H22O/c1-12(2)13-8-10-14(11-9-13)15-6-4-3-5-7-16(15)17/h8-12,15H,3-7H2,1-2H3 |
Clé InChI |
MXTYRXRPNNONBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2CCCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
